molecular formula C20H17ClFN3OS B11394593 5-chloro-N-(4-ethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(4-ethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11394593
M. Wt: 401.9 g/mol
InChI Key: VLHXNEXLHGHLFB-UHFFFAOYSA-N
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Description

5-chloro-N-(4-ethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, an ethylphenyl group, a fluorobenzylsulfanyl group, and a carboxamide group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-ethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst like aluminum chloride.

    Introduction of the Fluorobenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable fluorobenzyl halide with a thiol derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-ethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

5-chloro-N-(4-ethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Materials Science: The compound can be investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-ethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-ethylphenyl)benzamide: Similar structure but lacks the pyrimidine ring and fluorobenzylsulfanyl group.

    N-(4-ethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide: Similar structure but lacks the chloro group.

Uniqueness

5-chloro-N-(4-ethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H17ClFN3OS

Molecular Weight

401.9 g/mol

IUPAC Name

5-chloro-N-(4-ethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H17ClFN3OS/c1-2-13-5-9-16(10-6-13)24-19(26)18-17(21)11-23-20(25-18)27-12-14-3-7-15(22)8-4-14/h3-11H,2,12H2,1H3,(H,24,26)

InChI Key

VLHXNEXLHGHLFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F

Origin of Product

United States

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